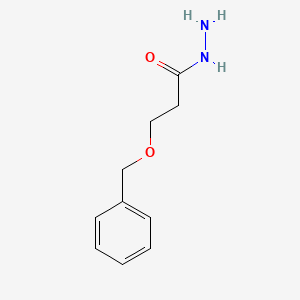![molecular formula C16H17NO5S B3382987 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid CAS No. 380342-16-5](/img/structure/B3382987.png)
5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid
概要
説明
5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a methoxyphenyl group, a methylsulfamoyl group, and a methylbenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Sulfonation: The amino group is then sulfonated using a sulfonyl chloride reagent to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Products include methoxybenzoic acids or aldehydes.
Reduction: Products include amines or reduced sulfonamides.
Substitution: Products include halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
2-Methoxybenzoic acid: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.
Methylsulfonylbenzoic acid: Similar structure but without the methoxy group, affecting its solubility and reactivity.
Sulfanilamide: Contains the sulfonamide group but lacks the methoxy and methylbenzoic acid moieties, leading to different biological activities.
Uniqueness
5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of reactivity and stability not found in simpler analogs.
特性
IUPAC Name |
5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-8-9-12(10-13(11)16(18)19)23(20,21)17(2)14-6-4-5-7-15(14)22-3/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXOEAGOHDEMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B3382911.png)
![Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide](/img/structure/B3382917.png)
![N,N'-bis[(4-chlorophenyl)methyl]propanediamide](/img/structure/B3382919.png)

![2-chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3382933.png)
![2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3382934.png)
![4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3382938.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3382939.png)

![Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B3382956.png)
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3382964.png)
![4-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382967.png)


